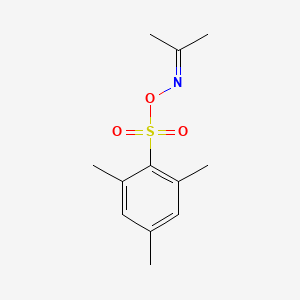
Acetoxime O-(2,4,6-Trimethylphenylsulfonate)
Overview
Description
Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is a chemical compound with the molecular formula C12H17NO3SThis compound is a reliable reagent for electrophilic aminating reactions, particularly with Grignard reagents . It is a stable solid that is soluble in ether, tetrahydrofuran (THF), and partially in benzene .
Mechanism of Action
Target of Action
The primary target of (Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate, also known as Acetoxime O-(2,4,6-trimethylphenylsulfonate), are Grignard reagents . Grignard reagents are organomagnesium compounds widely used in organic chemistry for carbon-carbon bond formation.
Mode of Action
This compound acts as an electrophilic aminating reagent . It interacts with Grignard reagents in an electrophilic amination reaction . The use of Copper (I) Iodide or MgCl2 as a catalyst in the amination of aryl Grignard reagents decreases the reaction time remarkably and/or increases the yield .
Biochemical Pathways
The compound is involved in the amination of aryl Grignard reagents , which is a key step in the synthesis of various nitrogen-containing heterocyclic compounds . The downstream effects of this reaction can lead to the formation of new carbon-nitrogen bonds, enabling the synthesis of a wide range of organic compounds.
Pharmacokinetics
It is known to be a stable solid that is soluble in ether, thf, and partially in benzene . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The result of the compound’s action is the formation of new carbon-nitrogen bonds via the amination of Grignard reagents . This can lead to the synthesis of various nitrogen-containing heterocyclic compounds, which are important in many areas of chemistry and biology.
Action Environment
The action of (Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate can be influenced by various environmental factors. For instance, the presence of certain catalysts, such as Copper (I) Iodide or MgCl2, can significantly decrease the reaction time and/or increase the yield . Additionally, the solubility of the compound in different solvents can also affect its reactivity and stability .
Biochemical Analysis
Biochemical Properties
(Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate plays a significant role in biochemical reactions, particularly in electrophilic amination reactions of Grignard reagents . It interacts with enzymes such as Copper (I) Iodide and Magnesium Chloride, which act as catalysts to decrease reaction time and increase yield . The compound’s interaction with these enzymes facilitates the formation of new carbon-nitrogen bonds, which are crucial in the synthesis of various organic compounds.
Molecular Mechanism
The molecular mechanism of (Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate involves its binding interactions with biomolecules. The compound acts as an electrophilic aminating reagent, forming covalent bonds with nucleophilic sites on target molecules . This interaction can result in the inhibition or activation of enzymes, depending on the specific context. For instance, the compound may inhibit the activity of certain enzymes by forming stable adducts with their active sites, thereby preventing substrate binding and catalysis. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) involves the reaction of acetoxime with 2,4,6-trimethylphenylsulfonyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as copper(I) iodide or magnesium chloride are often used to decrease reaction time and increase yield .
Chemical Reactions Analysis
Types of Reactions
Acetoxime O-(2,4,6-Trimethylphenylsulfonate) undergoes various types of chemical reactions, including:
Electrophilic Amination: It reacts with Grignard reagents to form amines.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Grignard Reagents: Used in electrophilic amination reactions.
Copper(I) Iodide or Magnesium Chloride: Used as catalysts to enhance reaction efficiency.
Major Products
The major products formed from these reactions are typically amines, which are valuable intermediates in organic synthesis and pharmaceuticals .
Scientific Research Applications
Acetoxime O-(2,4,6-Trimethylphenylsulfonate) has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Acetoxime O-(2,4,6-trimethylphenylsulfonate): Another name for the same compound.
2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime: A similar compound with slight structural variations.
Uniqueness
Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is unique due to its high stability and solubility in various solvents, making it a versatile reagent in organic synthesis. Its ability to form bioactive amines also sets it apart from other similar compounds .
Properties
IUPAC Name |
(propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-8(2)13-16-17(14,15)12-10(4)6-9(3)7-11(12)5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPWUOSBRCQZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)ON=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002050 | |
| Record name | N-[(2,4,6-Trimethylbenzene-1-sulfonyl)oxy]propan-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81549-07-7 | |
| Record name | NSC189817 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 81549-07-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(2,4,6-Trimethylbenzene-1-sulfonyl)oxy]propan-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)

![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)
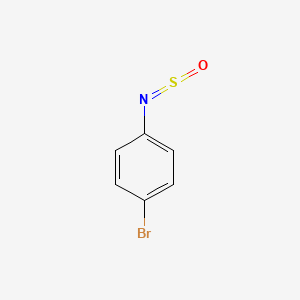
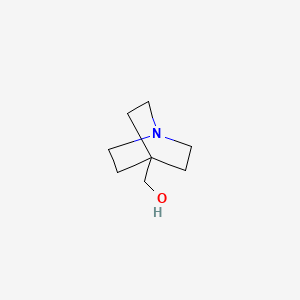


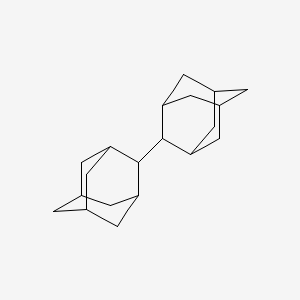

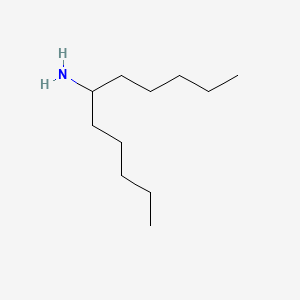

![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)


